molecular formula C20H17Cl2N3O4S B1223403 4-[3-[[(2,5-Dichloroanilino)-methyliminomethyl]thio]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester

4-[3-[[(2,5-Dichloroanilino)-methyliminomethyl]thio]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester

Cat. No. B1223403
M. Wt: 466.3 g/mol
InChI Key: AFXPYHKXSBBVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-[[(2,5-dichloroanilino)-methyliminomethyl]thio]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Derivative Studies

  • The compound's derivatives, such as methyl 4-(2,5-dihydroxybenzylimino)[7-14 C]benzoate, have been synthesized and studied for their radioactivity and specific activity (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
  • Research on positional isomers of related compounds, including thienopyrimidinones, has been conducted, highlighting the importance of structural isomerism in these compounds (Kucherenko, Zadorozhny, & Kovtunenko, 2008).
  • Studies on the synthesis of isomers of similar compounds, such as 3-methyl-4,5-dioxo-1,2-diphenyl-3-pyrrolidinecarboxylic acid esters, have provided insights into their structural characteristics (Titus, Emerson, & Gonzalez, 1990).

Spectroscopic and Structural Analysis

  • FT-IR and NMR spectroscopic studies have been conducted on salicylic acid derivatives, providing essential data on the spectral characteristics and structural orientation of related compounds (Takač & Vikić Topić, 2004).

Applications in Polymer Chemistry

  • The compound has potential applications in the field of polymer chemistry, as evidenced by research on hyperbranched aromatic polyimides using similar monomethyl ester precursors (Yamanaka, Jikei, & Kakimoto, 2000).

Biological Activity Studies

  • Phenytoin derivatives, including compounds related to 4-[3-[[(2,5-Dichloroanilino)-methyliminomethyl]thio]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester, have been synthesized and evaluated for their anticonvulsant activities (Deodhar, Sable, Bhosale, & Juvale, 2009).

properties

Product Name

4-[3-[[(2,5-Dichloroanilino)-methyliminomethyl]thio]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester

Molecular Formula

C20H17Cl2N3O4S

Molecular Weight

466.3 g/mol

IUPAC Name

methyl 4-[3-[N-(2,5-dichlorophenyl)-N'-methylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H17Cl2N3O4S/c1-23-20(24-15-9-12(21)5-8-14(15)22)30-16-10-17(26)25(18(16)27)13-6-3-11(4-7-13)19(28)29-2/h3-9,16H,10H2,1-2H3,(H,23,24)

InChI Key

AFXPYHKXSBBVDU-UHFFFAOYSA-N

Canonical SMILES

CN=C(NC1=C(C=CC(=C1)Cl)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-[[(2,5-Dichloroanilino)-methyliminomethyl]thio]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-[3-[[(2,5-Dichloroanilino)-methyliminomethyl]thio]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester
Reactant of Route 3
4-[3-[[(2,5-Dichloroanilino)-methyliminomethyl]thio]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester
Reactant of Route 4
4-[3-[[(2,5-Dichloroanilino)-methyliminomethyl]thio]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester
Reactant of Route 5
4-[3-[[(2,5-Dichloroanilino)-methyliminomethyl]thio]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester
Reactant of Route 6
4-[3-[[(2,5-Dichloroanilino)-methyliminomethyl]thio]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester

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